5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione is a chromonyl-2,4-imidazolidinedione derivative synthesized and studied for its potential antidiabetic properties. [] It belongs to a class of organic compounds characterized by the presence of a chromone moiety linked to an imidazolidinedione ring through a methylene bridge.
The molecular structure of 5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione (IVb) was confirmed using various spectroscopic techniques: []
While the precise mechanism of action of 5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione (IVb) has not been fully elucidated, its insulinotropic activity suggests a potential interaction with pancreatic beta cells. [] This interaction likely enhances insulin secretion, leading to improved glucose uptake and utilization.
The primary application investigated for 5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione (IVb) is its potential as an antidiabetic agent. [] This compound exhibited promising insulinotropic activity in INS-1 cells, a model for pancreatic beta cells. Notably, at a concentration of 1 μg/ml, IVb demonstrated a slightly higher ability to stimulate insulin release compared to the commonly used antidiabetic drug Glibenclamide in the presence of 5.6 mmol/l glucose. []
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: 136377-13-4
CAS No.: 189883-16-7
CAS No.: 32719-43-0